5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of various functional groups, such as the pyrazole and oxadiazole rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the Chlorine and Ethoxy Groups:
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole and oxadiazole rings, potentially leading to the formation of dihydropyrazole or dihydrooxadiazole derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group could lead to the formation of 3-chloro-4-ethoxybenzaldehyde, while reduction of the pyrazole ring could yield 3-(3-chloro-4-ethoxyphenyl)-1,2-dihydropyrazole.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biology, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity makes it a useful starting material for the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
CAS No. |
2034321-87-2 |
---|---|
Molecular Formula |
C21H19ClN4O2 |
Molecular Weight |
394.86 |
IUPAC Name |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
RYSOBDDYPBJWHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.